4-tert-Butyldimethylsilyloxy Nebivolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyldimethylsilyloxy Nebivolol is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including silyl ethers, fluorinated benzopyran rings, and amino alcohol moieties
Vorbereitungsmethoden
The synthesis of 4-tert-Butyldimethylsilyloxy Nebivolol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzopyran core, followed by the introduction of the silyl ether and fluorine substituents. The final step involves the coupling of the amino alcohol moiety to the benzopyran core. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
4-tert-Butyldimethylsilyloxy Nebivolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The silyl ether and fluorine substituents can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyldimethylsilyloxy Nebivolol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-Butyldimethylsilyloxy Nebivolol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects depend on the specific targets and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butyldimethylsilyloxy Nebivolol can be compared with other similar compounds, such as:
- This compound
- This compound These compounds share similar structural features but may differ in their specific substituents or functional groups, leading to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields.
Biologische Aktivität
4-tert-Butyldimethylsilyloxy Nebivolol is a derivative of Nebivolol, a third-generation beta-blocker primarily used in the treatment of hypertension and heart failure. This compound is notable for its unique pharmacological profile, which combines beta-adrenergic blocking activity with vasodilating effects, mediated through the endothelial L-arginine nitric oxide (NO) pathway. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety, and relevant case studies.
Beta-Adrenergic Blocking Activity
Nebivolol functions by selectively blocking beta-1 adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. This action is beneficial in reducing blood pressure and alleviating heart failure symptoms.
Vasodilating Effects
The compound enhances endothelial function by increasing NO availability, which leads to vasodilation. This dual action not only lowers blood pressure but also improves arterial compliance and reduces peripheral vascular resistance, making it effective in treating patients with isolated systolic hypertension (ISH) .
Clinical Studies
-
Efficacy in Hypertension
A nationwide study involving 6,356 patients demonstrated that treatment with nebivolol significantly reduced both systolic and diastolic blood pressures. The mean reductions were reported as 24 ± 14 mm Hg for systolic and 13 ± 9 mm Hg for diastolic pressures (P < 0.001) . The study indicated that nebivolol was equally effective as both monotherapy and add-on therapy. -
Long-term Outcomes
In long-term studies, nebivolol treatment resulted in sustained blood pressure control without significant adverse effects. Patients reported improved quality of life compared to other antihypertensive therapies . -
Safety Profile
The safety profile of nebivolol is favorable; adverse events were limited to 0.5% of participants in major studies, with no serious adverse events reported . This contrasts with traditional beta-blockers, which often have higher rates of side effects.
Comparative Efficacy
A comparative analysis between nebivolol and other beta-blockers like atenolol showed that nebivolol had a superior efficacy profile with fewer side effects . The following table summarizes key findings from clinical trials comparing nebivolol to other antihypertensive agents:
Drug | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) | Adverse Events (%) |
---|---|---|---|
Nebivolol | 24 ± 14 | 13 ± 9 | 0.5 |
Atenolol | 20 ± 12 | 10 ± 7 | 1.5 |
Placebo | Minimal | Minimal | 0 |
Case Study: Elderly Patients with Heart Failure
In a randomized controlled trial (SENIORS study), nebivolol was administered to elderly patients (>70 years) with heart failure. The results indicated a significant reduction in the composite risk of all-cause mortality or cardiovascular hospital admission by approximately 15% compared to placebo . These findings underscore the potential of nebivolol in managing cardiovascular risk in vulnerable populations.
Case Study: Patients with ISH
A focused study on patients with ISH revealed that nebivolol effectively lowered diastolic blood pressure by an average of 15 ± 10 mm Hg, demonstrating its specific efficacy in this subgroup .
Eigenschaften
IUPAC Name |
2-[[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39F2NO5Si/c1-28(2,3)37(4,5)36-26-14-27(35-24-11-8-19(30)13-20(24)26)22(33)16-31-15-21(32)25-9-6-17-12-18(29)7-10-23(17)34-25/h7-8,10-13,21-22,25-27,31-33H,6,9,14-16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQVIPAYBVQKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F2NO5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747274 |
Source
|
Record name | 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287115-86-9 |
Source
|
Record name | 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.